Product packaging for (3-Methyl-5-isoquinolinyl)acetic acid(Cat. No.:)

(3-Methyl-5-isoquinolinyl)acetic acid

Cat. No.: B8672241
M. Wt: 201.22 g/mol
InChI Key: PSJRCCVNELCVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Methyl-5-isoquinolinyl)acetic acid is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its structural relationship to biologically active isoquinoline derivatives. The isoquinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Specifically, 5-isoquinolinyl derivatives have demonstrated substantial research value as key intermediates and active components in the development of therapeutic agents. For instance, structurally related compounds featuring the 3-methyl-5-isoquinolinyl group have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammatory conditions such as rhinitis . Furthermore, other 5-isoquinolinyl-substituted compounds have been developed as specific inhibitors of Rho-kinase, an enzyme involved in critical cellular processes including cytoskeletal reorganization, making them valuable probes for studying vascular diseases and cerebral vasospasm . The acetic acid functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to develop novel analogs, create prodrugs, or conjugate the core structure to other molecules for structure-activity relationship (SAR) studies. This makes this compound a highly valuable building block for chemists and researchers focused on designing and synthesizing new molecular entities for probing biological pathways or developing potential treatments for neurological, inflammatory, and vascular disorders. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B8672241 (3-Methyl-5-isoquinolinyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-methylisoquinolin-5-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-11-9(6-12(14)15)3-2-4-10(11)7-13-8/h2-5,7H,6H2,1H3,(H,14,15)

InChI Key

PSJRCCVNELCVQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC(=O)O)C=N1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 5 Isoquinolinyl Acetic Acid and Its Derivatives

Retrosynthetic Analysis of the (3-Methyl-5-isoquinolinyl)acetic acid Core Structure

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection involves breaking the bond between the acetic acid moiety and the isoquinoline (B145761) ring, leading to a 5-functionalized-3-methylisoquinoline intermediate. This intermediate can be further simplified by disconnecting the methyl group at the C-3 position, suggesting a late-stage functionalization strategy. Alternatively, the isoquinoline ring itself can be deconstructed through established cyclization reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions. This approach necessitates the synthesis of appropriately substituted phenethylamine (B48288) precursors.

Classical and Modern Approaches for Isoquinoline Ring System Formation

The formation of the isoquinoline ring is a cornerstone of many synthetic endeavors. Over the years, a variety of methods have been developed, ranging from venerable named reactions to modern metal-catalyzed processes.

Bischler–Napieralski Cyclization and Related Strategies

The Bischler–Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction is particularly effective when the benzene (B151609) ring is activated by electron-donating groups. nrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. nrochemistry.com

Table 1: Key Features of the Bischler-Napieralski Reaction

FeatureDescription
Reactants β-arylethylamides or β-arylethylcarbamates
Reagents Condensing agents such as POCl₃, P₂O₅, ZnCl₂
Product 3,4-dihydroisoquinolines
Key Step Intramolecular electrophilic aromatic substitution

Pictet–Spengler Condensation Variants for Substituted Isoquinolines

The Pictet–Spengler reaction offers another classic route to isoquinoline derivatives, specifically tetrahydroisoquinolines. organicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is typically catalyzed by a protic or Lewis acid. thermofisher.com The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org For the synthesis of isoquinolines rather than their tetrahydro derivatives, a subsequent oxidation step is required. A variation, the Pictet–Gams reaction, utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration during the cyclization to directly afford the isoquinoline. wikipedia.org

Table 2: Comparison of Pictet-Spengler and Pictet-Gams Reactions

ReactionStarting MaterialKey FeatureProduct
Pictet-Spengler β-arylethylamine and carbonyl compoundForms a tetrahydroisoquinolineTetrahydroisoquinoline
Pictet-Gams β-hydroxy-β-phenethylamideInvolves dehydrationIsoquinoline

Contemporary Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

Modern synthetic chemistry has embraced metal-catalyzed cross-coupling reactions for the construction and functionalization of heterocyclic systems, including isoquinolines. researchgate.net These methods offer high efficiency and broad substrate scope. researchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation of N-chloroimines with alkenes provides a mild and efficient route to isoquinoline derivatives, avoiding the need for high temperatures and external oxidants. acs.org Palladium-catalyzed reactions have also been employed, such as the coupling of o-iodoaldimines with alkynes. acs.org These contemporary approaches allow for the introduction of a wide range of functional groups onto the isoquinoline core with high regioselectivity. acs.org

Strategies for Introducing the Methyl and Acetic Acid Moieties

Once the isoquinoline scaffold is in place, the next critical step is the introduction of the methyl group at the C-3 position and the acetic acid moiety at the C-5 position.

Regioselective Functionalization at the C-3 Position

The regioselective functionalization of the isoquinoline ring is a significant challenge. The C-3 position can be targeted through various strategies. One approach involves the use of a starting material that already contains the desired methyl group, which is then carried through the isoquinoline ring-forming reaction. For example, a β-phenylethylamine precursor bearing the appropriate substitution pattern can be used in a Bischler-Napieralski or Pictet-Spengler reaction.

Alternatively, direct C-H functionalization methods can be employed on a pre-formed isoquinoline ring. While challenging, recent advances in catalysis have made such transformations more feasible. For instance, hetero-Diels-Alder reactions of in situ generated azadienes with terminal alkynes can provide C-3 functionalized quinolines, a related heterocyclic system, suggesting potential applicability to isoquinolines. organic-chemistry.org

Installation of the Acetic Acid Side Chain at the C-5 Position

The introduction of an acetic acid moiety at the C-5 position of the 3-methylisoquinoline (B74773) nucleus is a key synthetic challenge. This transformation can be achieved through several modern synthetic methods, primarily leveraging palladium-catalyzed cross-coupling reactions. A plausible and effective strategy involves the use of a 5-halo-3-methylisoquinoline as a precursor.

One potential route is the Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene. In this approach, 5-bromo-3-methylisoquinoline (B2720222) would be reacted with an acrylic acid ester, such as methyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃). This reaction would yield methyl (E)-3-(3-methyl-5-isoquinolinyl)acrylate. Subsequent catalytic hydrogenation of the double bond, followed by hydrolysis of the ester, would afford the desired this compound.

Another powerful method is the Sonogashira coupling , which involves the coupling of an aryl halide with a terminal alkyne. This route would begin with the reaction of 5-iodo-3-methylisoquinoline (B15328731) with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). After deprotection of the silyl (B83357) group, the resulting 5-ethynyl-3-methylisoquinoline can undergo hydration. A regioselective hydration, potentially catalyzed by a gold catalyst, would yield 1-(3-methyl-5-isoquinolinyl)ethan-1-one. This ketone could then be subjected to a Willgerodt-Kindler reaction or a haloform reaction followed by reduction to install the acetic acid side chain. A more direct approach following the Sonogashira coupling would involve a subsequent oxidation step to convert the alkyne to the carboxylic acid.

A summary of potential synthetic routes for the installation of the acetic acid side chain is presented in the table below.

Method Starting Material Key Reagents Intermediate(s) Final Steps
Heck Reaction5-Bromo-3-methylisoquinolineMethyl acrylate, Pd catalyst, phosphine ligand, baseMethyl (E)-3-(3-methyl-5-isoquinolinyl)acrylateHydrogenation, ester hydrolysis
Sonogashira Coupling5-Iodo-3-methylisoquinolineTrimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, base5-Ethynyl-3-methylisoquinolineHydration, oxidation/rearrangement

Direct C-H functionalization at the C-5 position represents a more atom-economical approach, though achieving regioselectivity at the C-5 position in the presence of other C-H bonds can be challenging and may require a suitable directing group.

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched chiral analogues of this compound, where a stereocenter is introduced on the acetic acid side chain, can be approached through several asymmetric strategies.

One prominent method is the asymmetric hydrogenation of a prochiral precursor. For instance, if an α-substituted acrylic acid derivative, such as (E)-2-(3-methyl-5-isoquinolinyl)propenoic acid, is synthesized, it can be subjected to asymmetric hydrogenation using a chiral transition metal catalyst. Chiral rhodium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed for this purpose, affording the chiral carboxylic acid with high enantioselectivity.

Another strategy is the use of a chiral auxiliary . A chiral auxiliary, an enantiomerically pure compound, can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. For example, the acetic acid side chain could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide. Alkylation of the enolate of this imide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would release the desired enantiomerically enriched chiral carboxylic acid.

Finally, chiral resolution of a racemic mixture of the final compound or a late-stage intermediate can be employed. This involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid. Alternatively, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers.

A comparison of these enantioselective methods is provided below.

Method Principle Advantages Considerations
Asymmetric HydrogenationCatalytic reduction of a prochiral alkeneHigh enantioselectivity, catalytic amount of chiral material neededRequires synthesis of a suitable prochiral precursor
Chiral AuxiliaryDiastereoselective reaction controlled by a covalently attached chiral groupHigh diastereoselectivity, predictable stereochemical outcomeStoichiometric use of the auxiliary, requires attachment and removal steps
Chiral ResolutionSeparation of a racemic mixtureApplicable to the final product, well-established technique50% theoretical maximum yield for one enantiomer (unless racemization is possible), can be empirical

Purification and Advanced Spectroscopic Characterization of Synthesized Compounds

The purification of this compound and its derivatives is crucial to obtain materials of high purity for further studies. For non-chiral compounds, standard techniques such as recrystallization and column chromatography on silica (B1680970) gel are typically employed. For carboxylic acids, which can be polar, reversed-phase chromatography may be more effective. Preparative high-performance liquid chromatography (HPLC) using a C18 column is a powerful technique for the purification of polar compounds like carboxylic acids. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form.

The structural elucidation and characterization of the synthesized compounds rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the molecular structure.

¹H NMR spectroscopy would confirm the presence of the methyl group on the isoquinoline ring (typically a singlet around 2.5-3.0 ppm), the protons on the isoquinoline core, and the methylene (B1212753) protons of the acetic acid side chain (a singlet around 3.5-4.0 ppm). The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the isoquinoline ring.

¹³C NMR spectroscopy would show distinct signals for all the carbon atoms in the molecule, including the methyl carbon, the carbons of the isoquinoline ring system, the methylene carbon of the side chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. For isoquinoline carboxylic acids, common fragmentations include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the isoquinoline ring.

The following table summarizes the key characterization techniques and the expected data for this compound.

Technique Expected Observations
¹H NMRSignals for methyl, methylene, and aromatic protons with appropriate chemical shifts and coupling constants.
¹³C NMRResonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight of the compound.
High-Resolution MS (HRMS)Exact mass measurement to confirm the elemental formula.
Tandem MS (MS/MS)Characteristic fragmentation patterns, such as the loss of the carboxylic acid group.

Structure Activity Relationship Sar Investigations of 3 Methyl 5 Isoquinolinyl Acetic Acid Analogues

Identification of Pharmacophoric Elements within the (3-Methyl-5-isoquinolinyl)acetic acid Structure

The fundamental structure of this compound comprises three critical pharmacophoric elements that are essential for its biological activity. These elements are the isoquinoline (B145761) core, the methyl group at the 3-position, and the acetic acid side chain at the 5-position.

The Isoquinoline Core: This bicyclic aromatic system serves as the primary scaffold. Its planar nature is believed to facilitate π-stacking interactions with aromatic amino acid residues within the target's binding site. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which is a crucial interaction for anchoring the molecule in the correct orientation. nih.gov

The Acetic Acid Side Chain: The carboxylic acid group is a key interaction point, likely forming strong ionic bonds or hydrogen bonds with positively charged or polar residues in the target protein. nih.gov Its presence often confers aqueous solubility, which can be an important property for compound development. chemrxiv.org

These three components collectively define the essential pharmacophore required for the biological activity of this class of compounds.

Positional and Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the this compound structure have provided valuable insights into the SAR of this series.

The position of the methyl group on the isoquinoline core is critical for maintaining or enhancing biological activity. Shifting the methyl group from the 3-position to other positions on the ring can lead to a significant loss of potency, suggesting that the binding pocket has a specific shape that accommodates the substituent at this particular location. researchgate.net The introduction of a methyl group can have a major impact on structure-activity relationships; while it can boost activity significantly in some cases, it can also drastically reduce it if placed at the wrong position. uni-duesseldorf.de

Furthermore, if a chiral center is introduced, the stereochemistry can play a pivotal role. Often, only one enantiomer will fit optimally into the chiral environment of the protein's active site, leading to significant differences in potency between stereoisomers.

Table 1: Hypothetical Impact of Methyl Group Position on Relative Potency

CompoundPosition of Methyl GroupHypothetical Relative PotencyRationale
Parent 3 +++ Optimal fit in hydrophobic pocket.
Analogue A1+Potential steric hindrance with the nitrogen lone pair or nearby residues.
Analogue B4++May still occupy a hydrophobic region but with a different vector.
Analogue C7+Positioned away from the key binding interactions of the core and side chain.

This table is illustrative and based on general SAR principles.

The acetic acid moiety is a crucial determinant of activity. The carboxylate group is presumed to be the primary anchoring point to the biological target.

Chain Length: Altering the length of the alkyl chain can impact activity. Lengthening the chain to a propionic acid or shortening it may misalign the carboxylate group relative to its interacting partner in the binding site, thereby reducing affinity.

Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres such as a tetrazole or hydroxamic acid can sometimes maintain or improve activity, depending on the specific interactions within the target site. However, conversion to a less acidic functional group, like an ester or an amide, typically leads to a significant drop in potency, highlighting the importance of the acidic proton or the potential for ionic interaction.

Studies on acetic acid itself have shown that the carboxyl group has distinct conformational preferences (syn and anti), and its interaction with a solvent like water can stabilize different conformations. nih.govchemrxiv.org This conformational flexibility is likely important for achieving the optimal binding geometry within a receptor.

Table 2: Influence of Acetic Acid Side Chain Modifications on Activity

ModificationExampleHypothetical Relative PotencyRationale
None (Parent) -CH₂COOH ++++ Optimal length and acidity for target interaction.
Chain Elongation-CH₂CH₂COOH++Suboptimal positioning of the carboxylate group.
Esterification-CH₂COOCH₃+Loss of key ionic/hydrogen bond interaction.
Amidation-CH₂CONH₂+Reduced acidity and altered hydrogen bonding capacity.
Bioisosteric Replacement-CH₂-Tetrazole+++Mimics the acidic properties and geometry of the carboxylate.

This table is illustrative and based on general SAR principles.

The isoquinoline scaffold itself is a target for modification to improve potency, selectivity, and pharmacokinetic properties. Introducing substituents such as halogens, hydroxyl, or methoxy (B1213986) groups at various positions can modulate the electronic nature and lipophilicity of the core. The strategy of bioisosteric replacement, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties, is also a valuable tool. nih.govnih.gov Replacing the isoquinoline ring with other bicyclic or monocyclic heteroaromatic systems (e.g., quinoline, indole, benzothiazole) helps to probe the specific structural requirements of the scaffold for activity. acs.org

Conformational Analysis and Bioactive Conformation Hypothesis Generation

Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for rational drug design. Conformational analysis, typically performed using computational chemistry methods, helps to identify the low-energy conformations that the molecule is likely to adopt.

The key rotatable bond is between the isoquinoline ring and the acetic acid side chain. The relative orientation of the acidic side chain with respect to the planar ring system is a critical factor for proper alignment within the binding site. By comparing the low-energy conformations of active and inactive analogues, a hypothesis about the bioactive conformation—the specific 3D shape the molecule must adopt to bind to its target—can be generated. Studies on related phenoxyacetic acid derivatives have shown that the side chain can adopt different conformations (synclinal or antiperiplanar), which influences how the molecule interacts with its target. researchgate.net This information is invaluable for designing new analogues that are pre-organized into the desired bioactive shape, potentially leading to higher affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov For analogues of this compound, a QSAR model could be developed to predict the potency of newly designed compounds before their synthesis, thus saving time and resources. nih.gov

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:

2D Descriptors: Lipophilicity (logP), molecular weight, polar surface area, number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, steric fields, and electrostatic potential distributions, often used in methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A statistical method, such as multiple linear regression or partial least squares, is then used to create an equation that correlates these descriptors with the observed biological activity. japsonline.comnih.gov The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and validated QSAR model can guide the design of new analogues with potentially improved activity. japsonline.commdpi.com

Table 3: Typical Statistical Parameters for a Predictive QSAR Model

ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External R²) Measures the predictive ability of the model for an external test set.> 0.6

Values are generally accepted thresholds for a reliable QSAR model. mdpi.com

Advanced Computational and Chemoinformatic Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in elucidating the binding mode of (3-Methyl-5-isoquinolinyl)acetic acid within the active site of a receptor, providing a structural basis for its biological activity. The process involves sampling a vast number of conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. mdpi.com

For isoquinoline (B145761) derivatives, which are known to inhibit enzymes such as kinases and proteases, docking studies can reveal critical interactions. nih.govnih.gov For instance, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while the acetic acid moiety can form salt bridges or hydrogen bonds with basic residues like lysine (B10760008) or arginine. The methyl group at the 3-position can fit into small hydrophobic pockets, contributing to binding affinity. The results of docking simulations are often visualized to inspect key interactions, such as hydrogen bonds and hydrophobic contacts, which can then be used to rationalize structure-activity relationships (SAR). nih.govnih.gov

Table 1: Hypothetical Molecular Docking Scores of this compound Against Selected Kinase Targets
Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Maternal Embryonic Leucine-zipper Kinase (MELK)-8.5Lys40, Glu88, Asp150
Janus Kinase 2 (JAK2)-7.9Leu855, Gly935, Asp994
Serine/Threonine-Protein Kinase (Pim-1)-8.1Val52, Leu120, Asp171
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.2Cys919, Glu917, Asp1046

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically include features like a hydrogen bond acceptor (isoquinoline nitrogen), a hydrogen bond donor and a negative ionizable feature (acetic acid), and a hydrophobic group (methyl group and aromatic rings).

Once a robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases containing millions of compounds. nih.govwikipedia.org This process filters for molecules that match the key pharmacophoric features, significantly narrowing down the number of candidates for experimental testing. nih.gov Virtual screening is a cost-effective strategy to identify structurally diverse compounds that possess the desired interaction profile, potentially leading to the discovery of novel chemical scaffolds with improved properties. wikipedia.orgresearchgate.net This approach has been successfully applied to identify new inhibitors for various targets, including kinases, by screening compound libraries for isoquinoline-like pharmacophoric patterns. nih.gov

Molecular Dynamics Simulations to Characterize Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, characterizing the stability and conformational fluctuations of the complex over time. nih.gov Starting from a docked pose of this compound with its target, an MD simulation can be performed in a simulated physiological environment, including water molecules and ions.

These simulations, often run for nanoseconds to microseconds, provide valuable information on the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. MD simulations are crucial for validating docking predictions and understanding the dynamic nature of the molecular recognition process. mdpi.com

In Silico ADMET Prediction and Property Optimization

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process using in silico models can prevent costly late-stage failures. nih.gov For this compound, various computational tools can predict a wide range of pharmacokinetic and toxicological parameters. nih.govfrontiersin.org

These predictions include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption. Models can also predict blood-brain barrier (BBB) penetration, Caco-2 cell permeability for intestinal absorption, and interaction with drug transporters like P-glycoprotein. alliedacademies.org Furthermore, potential metabolism by cytochrome P450 (CYP) enzymes and various toxicity endpoints, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), can be flagged. nih.govfrontiersin.org This information is vital for optimizing the isoquinoline scaffold to achieve a desirable balance of potency and drug-like properties.

Table 2: Predicted In Silico ADMET Profile for this compound
PropertyPredicted Value/ClassificationSignificance
Molecular Weight201.22 g/molCompliant with Lipinski's Rule of Five
logP (Lipophilicity)1.85Indicates good balance of solubility and permeability
Aqueous Solubility (logS)-2.5Moderately soluble
Human Intestinal AbsorptionHighLikely well-absorbed orally
Caco-2 PermeabilityModerateIndicates moderate intestinal wall permeation frontiersin.org
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause central nervous system side effects
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway alliedacademies.org
AMES MutagenicityNon-mutagenPredicted to be non-cancer-causing nih.gov
hERG InhibitionLow riskLow potential for cardiotoxicity

Data Mining and Big Data Analytics in Isoquinoline Chemical Space

The isoquinoline framework is present in thousands of natural and synthetic compounds with documented biological activities. nih.gov This vast amount of information constitutes a rich "chemical space" that can be explored using data mining and big data analytics. nih.gov By applying machine learning algorithms and statistical methods to large chemical databases (e.g., ChEMBL, PubChem), researchers can uncover hidden patterns and structure-activity relationships within the isoquinoline class. mdpi.com

These analyses can identify substructural features or property distributions that are correlated with activity against specific targets or with desirable ADMET profiles. whiterose.ac.uk For example, data mining could reveal that certain substitution patterns on the isoquinoline ring consistently lead to kinase inhibition, while others are associated with toxicity. This knowledge is invaluable for guiding the design of new libraries of compounds, such as derivatives of this compound, by focusing on regions of the chemical space that are most likely to yield successful drug candidates. nih.govresearchgate.net

Future Research Directions and Translational Implications for 3 Methyl 5 Isoquinolinyl Acetic Acid

The scaffold of (3-Methyl-5-isoquinolinyl)acetic acid represents a promising starting point for further investigation in medicinal chemistry and chemical biology. The isoquinoline (B145761) core is recognized as a "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active compounds. nih.gov Future research can build upon this foundation to explore its full therapeutic potential, moving from the current understanding of the molecule to next-generation applications. This involves a multi-pronged approach encompassing analogue synthesis, mechanistic studies, and the development of advanced chemical tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-5-isoquinolinyl)acetic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves coupling isoquinoline derivatives with acetic acid precursors under controlled conditions. Key parameters include maintaining reaction temperatures between 60–80°C and adjusting pH to 6–7 to favor nucleophilic substitution. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials. Monitoring reaction progress using thin-layer chromatography (TLC) ensures timely termination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl group (δ ~2.3 ppm) and acetic acid moiety (δ ~3.8 ppm for CH₂). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 232.12). Cross-referencing with computational simulations (e.g., DFT) enhances structural assignment accuracy .

Q. How can researchers optimize the purity of this compound for downstream applications?

  • Methodological Answer : Purity optimization involves gradient elution in reverse-phase HPLC using a C18 column (acetonitrile/water with 0.1% trifluoroacetic acid). Adjusting the mobile phase ratio (e.g., 40:60 to 60:40) resolves co-eluting impurities. For crystalline forms, slow evaporation from ethanol/water mixtures (1:3 v/v) yields high-purity crystals, as demonstrated in analogous isoquinoline derivatives .

Advanced Research Questions

Q. How do electronic effects of the methyl and isoquinoline substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-donating methyl group enhances electron density at the isoquinoline ring, increasing susceptibility to electrophilic attack at the 5-position. Computational studies (e.g., Fukui function analysis) can map reactive sites, while kinetic experiments under varying pH (4–9) reveal protonation-dependent reactivity. Comparative studies with non-methylated analogs quantify substituent effects on reaction rates .

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphic variations. Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For ambiguous cases, complementary techniques like powder XRD or solid-state NMR clarify packing motifs. Redetermination of crystal structures under standardized conditions (e.g., solvent-free crystallization) ensures reproducibility .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for studying these interactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). In vitro assays such as fluorescence polarization (for ligand-protein binding) or enzyme inhibition kinetics (IC₅₀ determination) validate computational predictions. Stability studies in simulated physiological buffers (pH 7.4, 37°C) assess metabolic liability .

Q. What experimental approaches can address discrepancies in the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Protective measures like lyophilization or inert-atmosphere storage (argon) mitigate oxidation. Comparative FTIR before/after storage tracks functional group changes, while Arrhenius modeling extrapolates shelf-life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.